molecular formula C14H19NO4 B3117894 6-[(4-Methoxybenzoyl)amino]hexanoic acid CAS No. 22834-47-5

6-[(4-Methoxybenzoyl)amino]hexanoic acid

Cat. No.: B3117894
CAS No.: 22834-47-5
M. Wt: 265.3 g/mol
InChI Key: UENJUMSUVBGURC-UHFFFAOYSA-N
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Description

6-[(4-Methoxybenzoyl)amino]hexanoic acid (CAS 1014644-95-1) is a synthetic organic compound with the molecular formula C 14 H 19 NO 4 . It serves as a valuable building block and linker in medicinal chemistry and chemical biology research. The structure features a 6-aminohexanoic acid moiety, a well-documented molecular spacer known for its flexibility and hydrophobicity, which is capped with a 4-methoxybenzoyl group . The core research value of this compound lies in its application as a synthetic intermediate. The 6-aminohexanoic acid (Ahx) unit is frequently employed to connect different functional domains in the design of bioactive molecules, such as modified peptides and enzyme inhibitors . Its flexible carbon chain allows for optimal spatial positioning of pharmacophores, making it a useful tool for studying protein-protein interactions . Furthermore, the terminal carboxylic acid and amide groups provide handles for further chemical conjugation, enabling its incorporation into larger, more complex structures for various biochemical applications . This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-[(4-methoxybenzoyl)amino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-19-12-8-6-11(7-9-12)14(18)15-10-4-2-3-5-13(16)17/h6-9H,2-5,10H2,1H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UENJUMSUVBGURC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101277413
Record name 6-[(4-Methoxybenzoyl)amino]hexanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22834-47-5
Record name 6-[(4-Methoxybenzoyl)amino]hexanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22834-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-[(4-Methoxybenzoyl)amino]hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101277413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 6 4 Methoxybenzoyl Amino Hexanoic Acid and Its Precursors

Synthetic Routes for 6-[(4-Methoxybenzoyl)amino]hexanoic Acid

The primary synthetic route to this compound is through the formation of an amide bond, a fundamental reaction in organic chemistry.

The most direct synthesis involves the coupling of 4-methoxybenzoic acid and 6-aminohexanoic acid. This reaction forms an amide linkage between the carboxyl group of 4-methoxybenzoic acid and the amino group of 6-aminohexanoic acid. To facilitate this bond formation, which is otherwise slow, specific coupling reagents are employed to activate the carboxylic acid.

The formation of the amide bond is effectively achieved using a carbodiimide (B86325) coupling method, often referred to as the Steglich amidation, which is analogous to the Steglich esterification. organic-chemistry.org The key reagents in this process are Dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-Dimethylaminopyridine (DMAP).

The reaction mechanism proceeds in several steps. First, DCC activates the carboxylic acid (4-methoxybenzoic acid) to form a highly reactive O-acylisourea intermediate. organic-chemistry.org This intermediate is susceptible to nucleophilic attack. While amines are strong enough nucleophiles to react with this intermediate directly, the addition of DMAP significantly accelerates the reaction. organic-chemistry.org DMAP acts as an acyl transfer agent, reacting with the O-acylisourea to form a more reactive acyliminium ion intermediate. nih.gov This "active ester" intermediate then readily reacts with the amino group of 6-aminohexanoic acid to form the desired amide bond and releases the DMAP catalyst. organic-chemistry.org A stable and poorly soluble byproduct, dicyclohexylurea (DCU), is formed from the DCC. organic-chemistry.org

The roles of these key reagents are summarized in the table below.

Reagent/CatalystChemical NameRole in the Reaction
DCC DicyclohexylcarbodiimideCoupling Agent: Activates the carboxylic acid to form a reactive O-acylisourea intermediate.
DMAP 4-DimethylaminopyridineNucleophilic Catalyst: Acts as an acyl transfer agent, forming a highly reactive acyliminium intermediate that accelerates the reaction with the amine. organic-chemistry.orgnih.gov
DCU DicyclohexylureaByproduct: Formed from DCC after the coupling reaction; it is largely insoluble in many organic solvents and can be removed by filtration. researchgate.netrochester.edu

For the DCC/DMAP coupling reaction to proceed efficiently and with high yields, the exclusion of water is critical. Reactions are typically run under anhydrous (dry) conditions. organic-chemistry.org The presence of water can lead to unwanted side reactions, as water can act as a nucleophile and hydrolyze the reactive O-acylisourea intermediate back to the carboxylic acid, thereby reducing the yield of the desired amide product. chemicalforums.com Solvents used for this reaction, such as dichloromethane (B109758) (CH2Cl2) or acetonitrile (B52724), must be thoroughly dried before use. rochester.eduorganic-chemistry.orgchemicalforums.com

Reaction optimization involves several factors:

Stoichiometry: Typically, a slight excess of the carbodiimide is used to ensure complete conversion of the carboxylic acid. chemicalforums.com

Solvent: The choice of solvent is important for both the reaction and the workup. Dichloromethane is commonly used, but solvents like acetonitrile can be advantageous because the dicyclohexylurea (DCU) byproduct is less soluble, simplifying its removal by filtration. rochester.edu

Temperature: The reaction is often initiated at a lower temperature (e.g., 0 °C) during the addition of DCC to control the initial exothermic reaction, and then allowed to warm to room temperature for several hours to ensure completion. organic-chemistry.org

Purification: The primary challenge in purification is the removal of the DCU byproduct. This is typically achieved by filtering the reaction mixture. researchgate.netrochester.edu Any remaining DCU or unreacted starting materials are then removed through subsequent steps like acidic washes (to remove the basic DMAP) and column chromatography. researchgate.net

While the primary focus is the synthesis of the amide, related derivatives, particularly esters of 6-aminohexanoic acid or 4-methoxybenzoic acid, are also of interest and can be synthesized through various pathways. nih.gov These esters have applications as skin permeation enhancers and in other biologically active structures. nih.govnih.gov

One of the most common and mild methods for synthesizing these ester derivatives is the Steglich esterification . This method utilizes the same DCC/DMAP reagent system described for amidation. organic-chemistry.orgorganic-chemistry.org In this case, an alcohol is used as the nucleophile instead of an amine. The catalytic amount of DMAP is crucial for efficient ester formation, especially with sterically hindered alcohols. organic-chemistry.orgorganic-chemistry.org This method is valued for its mild conditions, which are suitable for substrates that may be sensitive to acid. organic-chemistry.org

Another alternative is enzymatic esterification . Lipases, such as immobilized lipase (B570770) B from Candida antarctica, can be used as biocatalysts to form esters under mild conditions. nih.gov For example, 4-methoxybenzyl hexanoate, a structurally related ester, has been synthesized by reacting 4-methoxybenzyl alcohol with hexanoic acid in the presence of a lipase. nih.gov This method offers high selectivity and avoids the use of harsh reagents.

Amidation Reactions: Coupling of 4-Methoxybenzoic Acid with 6-Aminohexanoic Acid

Preparation of the 6-Aminohexanoic Acid Precursor

6-Aminohexanoic acid is a crucial building block for the synthesis of this compound. nih.govmdpi.com It is commercially produced primarily through the hydrolysis of its cyclic lactam, ε-caprolactam, which is itself a high-volume industrial chemical used in the production of Nylon-6. mdpi.comresearchgate.net

The stable seven-membered ring of ε-caprolactam can be opened through hydrolysis to yield the linear 6-aminohexanoic acid. This ring-opening can be effectively catalyzed by either acid or base. mdpi.comorgsyn.orggoogle.com

Acidic Hydrolysis: Under acidic conditions, the reaction is typically carried out by heating ε-caprolactam in an aqueous solution of a strong acid, such as hydrochloric acid (HCl). orgsyn.org The mechanism involves the protonation of the amide carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. This leads to the opening of the lactam ring. The product is initially formed as the hydrochloride salt of 6-aminohexanoic acid. orgsyn.org To obtain the free amino acid, the salt is typically neutralized, often by using an ion-exchange resin. mdpi.comorgsyn.org A typical procedure involves boiling ε-caprolactam with concentrated hydrochloric acid for about an hour, followed by purification. orgsyn.org

Basic Hydrolysis: Alternatively, hydrolysis can be performed using a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). google.comgoogle.com In this process, the hydroxide ion acts as the nucleophile, attacking the carbonyl carbon of the lactam. Subsequent heating, often to reflux for several hours, drives the reaction to completion. google.com The initial product is the alkali metal salt of 6-aminohexanoic acid (e.g., sodium 6-aminohexanoate). Neutralization of the reaction mixture with an acid, such as acetic acid, is then required to precipitate the free 6-aminohexanoic acid. google.com

The conditions for these two hydrolytic methods are compared below.

Hydrolysis MethodReagentsReaction ConditionsInitial ProductFinal Product Isolation
Acidic ε-Caprolactam, Hydrochloric Acid (HCl), WaterBoiling/reflux for ~1 hour. orgsyn.org6-Aminohexanoic acid hydrochloride. orgsyn.orgNeutralization via ion-exchange resin. orgsyn.org
Basic ε-Caprolactam, Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH), WaterHeating to reflux for 3-5 hours. google.comSodium or Potassium salt of 6-aminohexanoic acid. google.comNeutralization with an acid (e.g., acetic acid). google.com

Enzymatic and Biocatalytic Approaches to 6-Aminohexanoic Acid Synthesis

In recent years, significant research has been directed towards developing sustainable and environmentally benign methods for producing 6-aminohexanoic acid (6-AHA), a crucial monomer for Nylon 6. nih.gov Biocatalytic and enzymatic routes offer a promising alternative to traditional chemical synthesis, which often involves harsh conditions and generates considerable waste. nih.gov

One innovative approach involves the one-pot synthesis of 6-AHA from cyclohexane (B81311) using mixed-species microbial cultures. A system combining engineered strains of Pseudomonas taiwanensis VLB120 and Escherichia coli JM101 has been developed. nih.gov In this cascade, P. taiwanensis converts cyclohexane into ε-caprolactone, which then serves as a shuttle molecule to the E. coli strain. The E. coli contains the downstream enzymatic pathway that transforms ε-caprolactone into 6-AHA. This mixed-species biotransformation achieved a high yield of 86% from cyclohexane. nih.gov

Another significant biocatalytic strategy employs a multi-enzyme cascade in vitro to convert cyclohexanol (B46403) to 6-AHA. thieme-connect.comlookchem.com This system utilizes six distinct enzymes organized into two cofactor-self-sufficient modules. A key innovation in this pathway is an in situ capping strategy. To prevent the formation of the dead-end intermediate 6-hydroxyhexanoic acid, the precursor ε-caprolactone is converted in an aqueous medium containing methanol (B129727). An esterase selectively catalyzes the ring-opening of ε-caprolactone, with a preference for methanol over water as the nucleophile, forming the corresponding methyl ester. lookchem.com This intermediate is then processed through the subsequent enzymatic steps to yield 6-AHA. This process has demonstrated conversions of up to 24% from cyclohexanol and 75% from 6-hydroxyhexanoic acid. thieme-connect.com

Enzymes are also employed in the transformation of lysine (B10760008) to produce 6-AHA precursors. For instance, research has focused on engineering enzymes like lysine ammonia (B1221849) lyases and oxidases to create pathways for the green production of related chemicals. chalmers.se Furthermore, specific enzymes such as ω-amino group-oxidizing enzyme (ω-AOX) from Phialemonium sp. can be used to convert 6-AHA into 6-oxohexanoic acid, showcasing the versatility of enzymatic transformations involving this precursor. tandfonline.com

Table 1: Overview of Enzymatic and Biocatalytic Approaches to 6-Aminohexanoic Acid (6-AHA) Synthesis

ApproachKey Enzymes/OrganismsStarting SubstrateKey IntermediateConversion/YieldReference
Mixed-Species BiotransformationPseudomonas taiwanensis VLB120, Escherichia coli JM101Cyclohexaneε-Caprolactone86% Yield nih.gov
In Vitro Multi-Enzyme Cascade6 isolated enzymes (e.g., ADH, BVMO, Esterase, ω-TA)CyclohexanolMethyl 6-hydroxyhexanoateUp to 24% Conversion thieme-connect.comlookchem.com
Biochemical SynthesisEnzymes with α,β-enoate reductase activity (e.g., from Clostridium tyrobutyricum)6-Aminohex-2-enoic acidNot ApplicableData not specified google.com
Biosynthesis from LysineEngineered microorganisms with polypeptides for catalyzationLysine6-Aminohex-2-enoic acidData not specified google.comgoogle.com

Industrial Scale Preparation Methodologies and Purity Considerations

The conventional industrial synthesis of 6-aminohexanoic acid has long been established and primarily relies on the hydrolysis of ε-caprolactam. mdpi.com This method, dating back to the mid-20th century, typically involves treating ε-caprolactam with an acid or a base, followed by purification steps, often utilizing ion exchange resins to isolate the final product. mdpi.com

A common industrial process involves the hydrolysis of caprolactam using an aqueous solution of a base like potassium hydroxide or sodium hydroxide. google.comgoogle.com The reaction mixture is heated to facilitate the ring-opening of the lactam. After the hydrolysis is complete, the reaction mixture is cooled and neutralized with an acid, such as acetic acid, to precipitate the crude 6-aminohexanoic acid. google.com

Purity is a critical consideration, especially for pharmaceutical applications. google.com Industrial-scale preparations must address the removal of various impurities, including unreacted caprolactam, dimeric and trimeric forms of 6-aminohexanoic acid, and inorganic salts generated during neutralization. google.comsynthinkchemicals.com Purification is typically achieved through recrystallization from a solvent or a mixture of solvents. google.com An improved process involves dissolving the crude product in water and then adding an anti-solvent like isopropanol (B130326) to induce crystallization, which effectively removes water-soluble inorganic impurities and organic contaminants. google.com This method can yield highly pure 6-aminohexanoic acid with a purity exceeding 99.98% by HPLC. google.com

Key purity specifications for industrial-grade 6-aminohexanoic acid focus on minimizing specific contaminants. For instance, processes are designed to produce a final product that is substantially free of the caprolactam impurity (less than 0.05%) and free of chloride content. google.com Furthermore, stringent controls are in place to limit the presence of organic volatile impurities such as isopropanol to levels below 1100 ppm. google.com

Table 2: Purity Specifications for Industrial 6-Aminohexanoic Acid

ParameterSpecificationSignificanceReference
Purity by HPLC>99.9%Ensures the quality and performance of the final product (e.g., polymer, API). google.comgoogle.com
Caprolactam Impurity<0.05%Unreacted starting material can affect polymerization and product properties. google.com
Chloride Content<0.05% (or absent)Residual inorganic salts can be detrimental in pharmaceutical and electronic applications. google.com
Organic Volatile Impurities (e.g., Isopropanol)<1100 ppmResidual solvents are strictly regulated, particularly in pharmaceutical-grade materials. google.com
Dimer/Trimer ImpuritiesTypically <0.1%Oligomeric species can impact the molecular weight distribution during polymerization. google.comsynthinkchemicals.com

Chemical Reactivity and Derivatization of this compound

The chemical reactivity of this compound is dictated by its three principal functional groups: the secondary amide, the terminal carboxylic acid, and the methoxybenzoyl moiety. While specific studies on this exact molecule are limited, its reactivity can be predicted based on the known chemical behavior of these constituent parts.

Oxidation Reactions and Product Formation

The oxidation of N-acyl amino acids can proceed through several pathways, depending on the oxidizing agent and reaction conditions. For this compound, potential sites for oxidation include the N-H bond of the amide, the alkyl chain, and the electron-rich aromatic ring.

While the saturated hexanoic acid chain is generally resistant to oxidation under mild conditions, strong oxidizing agents could lead to chain cleavage. The amide group itself is also relatively stable. However, certain biological or biomimetic oxidative processes are known to affect N-acyl amino acids. nih.gov For example, enzymatic oxidation can occur on the acyl chain or lead to oxidative cleavage of the entire molecule. nih.govnih.gov Electrochemical oxidation of N-acyl amino acids, known as the Hofer-Moest reaction, typically results in decarboxylative methoxylation at the α-carbon to the carboxyl group, though this is more characteristic of α-amino acids. science.gov

The methoxy-activated benzene (B151609) ring is susceptible to oxidation, which could lead to dearomatization or the formation of quinone-like structures under harsh conditions. However, a more common reaction involving the aromatic ring under oxidative conditions is electrophilic substitution, which is discussed separately.

Table 3: Potential Oxidation Reactions and Products

Reactant/ConditionFunctional Group TargetedPotential Product(s)Notes
Strong Oxidizing Agents (e.g., KMnO₄, heat)Alkyl Chain / Aromatic RingChain cleavage products (e.g., shorter dicarboxylic acids), Ring-opened productsThese are harsh, non-selective reactions and generally not synthetically useful.
Electrochemical Oxidation (Anodic)Carboxylic AcidDecarboxylated radical intermediatesReactivity depends heavily on the specific conditions and electrolyte used. science.gov
Enzymatic Oxidation (e.g., using oxidases)Alkyl Chain / AmideHydroxylated or carbonylated derivativesHighly specific reactions based on enzyme selectivity. nih.gov

Reduction Reactions and Functional Group Transformations

The amide and carboxylic acid functionalities of this compound are readily susceptible to reduction by powerful hydride reagents. wikipedia.org

The most common and effective reagent for the reduction of both amides and carboxylic acids is lithium aluminum hydride (LiAlH₄). wikipedia.orgncert.nic.in Treatment of the title compound with a sufficient excess of LiAlH₄ would result in the complete reduction of both functional groups. The secondary amide would be reduced to a secondary amine, and the carboxylic acid would be reduced to a primary alcohol. This transformation yields 6-(4-Methoxybenzylamino)hexan-1-ol.

Other reducing agents can offer more selectivity. For instance, borane (B79455) (BH₃) complexes are also capable of reducing both carboxylic acids and amides. Catalytic hydrogenation can reduce amides to amines, but this typically requires very high pressures and temperatures and is less common than hydride reduction. wikipedia.org Selective reduction of the carboxylic acid in the presence of the amide is challenging but can sometimes be achieved using specific reagents like borane under carefully controlled conditions, or by first protecting the amide group.

Table 4: Reduction Reactions and Functional Group Transformations

ReagentFunctional Group(s) ReducedMajor ProductReference
Lithium Aluminum Hydride (LiAlH₄)Amide and Carboxylic Acid6-(4-Methoxybenzylamino)hexan-1-ol wikipedia.orgncert.nic.in
Borane (BH₃·THF)Amide and Carboxylic Acid6-(4-Methoxybenzylamino)hexan-1-ol organic-chemistry.org
Sodium Borohydride (NaBH₄)Carboxylic Acid (slowly, often requires additives or high temp)6-[(4-Methoxybenzoyl)amino]hexan-1-ol
Catalytic Hydrogenation (e.g., H₂/RuO₂)Amide6-(4-Methoxybenzylamino)hexanoic acidRequires harsh conditions (high T, P). wikipedia.org

Nucleophilic Substitution Reactions on the Methoxybenzoyl Moiety

The methoxybenzoyl group is an anisole (B1667542) derivative. Anisole and its derivatives are generally unreactive towards nucleophilic aromatic substitution. quora.comdoubtnut.com The benzene ring is electron-rich, and there is no sufficiently strong electron-withdrawing group to activate the ring for attack by a nucleophile. The methoxy (B1213986) group itself is a poor leaving group. Therefore, direct displacement of the methoxy group or another substituent on the ring by a nucleophile is not a feasible reaction under standard conditions.

However, a common reaction involving the methoxy group is ether cleavage. This reaction proceeds via a nucleophilic attack on the methyl group of the ether, not on the aromatic ring. Strong protic acids that provide a good nucleophile, such as hydrobromic acid (HBr) or hydroiodic acid (HI), are effective for this transformation. Refluxing this compound with concentrated HBr would cleave the methyl ether bond, yielding the corresponding phenolic derivative, 6-[(4-Hydroxybenzoyl)amino]hexanoic acid, and methyl bromide as a byproduct.

Activation of the aromatic ring towards nucleophilic attack can be achieved by forming a transition metal complex, for example, with a Cr(CO)₃ fragment, but this represents a specialized area of organometallic chemistry rather than a general reactivity profile.

Table 5: Nucleophilic Substitution Reactions on the Methoxybenzoyl Moiety

Reagent/ConditionReaction TypeProductNotes
HBr or HI, heatEther Cleavage (SN2 attack on methyl group)6-[(4-Hydroxybenzoyl)amino]hexanoic acidStandard method for demethylating aryl methyl ethers.
Strong Nucleophiles (e.g., NaNH₂, RO⁻)Nucleophilic Aromatic SubstitutionNo reactionThe aromatic ring is not activated for this type of substitution. doubtnut.com
Activation with Cr(CO)₃ followed by nucleophileNucleophilic Addition to Arene ComplexSubstituted cyclohexadiene complexRequires formation of an organometallic complex to activate the ring.

Molecular Interactions and Mechanistic Studies of 6 4 Methoxybenzoyl Amino Hexanoic Acid

Investigation of Molecular Targets and Binding Mechanisms

Enzyme Inhibition Studies: Active Site Interactions of the Methoxybenzoyl Group

While direct enzymatic inhibition studies detailing the active site interactions of the methoxybenzoyl group of 6-[(4-Methoxybenzoyl)amino]hexanoic acid are not extensively documented in publicly available literature, the interactions of similar structural motifs within enzyme active sites can provide valuable insights. The methoxybenzoyl group, a substituted aromatic acyl group, is a common feature in various enzyme inhibitors. Its interaction with an enzyme's active site is largely governed by a combination of hydrophobic, hydrogen bonding, and electrostatic interactions.

The benzene (B151609) ring of the methoxybenzoyl group can engage in hydrophobic interactions, fitting into hydrophobic pockets within the enzyme's active site. The methoxy (B1213986) group (-OCH3) can act as a hydrogen bond acceptor, forming hydrogen bonds with suitable donor groups, such as the hydroxyl or amide groups of amino acid residues like serine, threonine, or asparagine in the active site. Furthermore, the carbonyl oxygen of the benzoyl group is a strong hydrogen bond acceptor and plays a crucial role in orienting the inhibitor within the active site through interactions with hydrogen bond donors. The precise nature and strength of these interactions are highly dependent on the specific topology and amino acid composition of the enzyme's active site.

Receptor Binding and Signaling Pathway Modulation by the Aminohexanoic Acid Backbone

The 6-aminohexanoic acid backbone of the molecule serves as a flexible linker and can play a significant role in receptor binding and the modulation of signaling pathways. This backbone mimics the structure of lysine (B10760008), with the amino and carboxyl groups separated by a five-carbon aliphatic chain. This structural similarity allows it to interact with lysine-binding sites on various proteins.

The terminal carboxylate group of the aminohexanoic acid backbone can form ionic interactions with positively charged residues, such as arginine and lysine, in a receptor's binding pocket. The flexible aliphatic chain allows the molecule to adopt various conformations, enabling an optimal fit within the binding site. This flexibility is crucial for positioning the methoxybenzoyl group for its interactions.

In the context of signaling pathways, the binding of molecules containing an aminohexanoic acid moiety can interfere with protein-protein interactions that are mediated by lysine recognition motifs. For instance, in pathways involving proteins with PDZ domains, which often recognize C-terminal lysine residues, a molecule with an aminohexanoic acid backbone could potentially act as a competitive inhibitor, thereby modulating the downstream signaling cascade.

Biological Activity Profiles and Structure-Activity Relationships (SAR)

Modulation of Specific Biological Processes (e.g., plasmin inhibition, complement system modulation)

Research has identified this compound as a potent inhibitor of plasmin, an essential enzyme in the fibrinolytic system responsible for dissolving blood clots. The antifibrinolytic activity of this compound is attributed to its ability to bind to the lysine-binding sites of plasminogen. This interaction prevents the binding of plasminogen to fibrin (B1330869), thereby inhibiting its activation to plasmin and subsequent fibrinolysis. This mechanism is analogous to that of tranexamic acid, a well-known antifibrinolytic agent. The development of this compound was aimed at creating an alternative to tranexamic acid with potentially improved properties.

There is currently no direct evidence in the reviewed literature to suggest that this compound significantly modulates the complement system.

Structure-Activity Relationship (SAR) Analysis of this compound and its Analogs

The biological activity of this compound and its analogs is intricately linked to their molecular structure. Structure-activity relationship (SAR) studies explore how modifications to different parts of the molecule—namely the benzoyl group, the aminohexanoic acid backbone, and the substituents on the benzoyl ring—influence its biological effects.

The aminohexanoic acid portion is crucial for targeting lysine-binding sites on proteins like plasminogen. The distance between the amino and carboxyl groups is a critical determinant of binding affinity. The benzoyl group, attached to the amino group of the hexanoic acid, provides a scaffold for further interactions within the binding pocket.

Impact of Substituents on the Benzoyl Group (e.g., Methoxy, Dimethylamino, Chloro, Methyl)

The nature and position of substituents on the benzoyl ring significantly modulate the activity of 6-[(4-benzoyl)amino]hexanoic acid analogs. These substituents can alter the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its binding affinity and efficacy.

The methoxy (-OCH3) group at the para-position, as seen in the parent compound, is an electron-donating group. It can enhance binding through hydrogen bond acceptance and potentially favorable electronic interactions.

A dimethylamino (-N(CH3)2) group is also electron-donating and can increase the basicity of the aromatic ring, potentially leading to different interactions within the binding site. For instance, a Schiff base derivative, 6-amino-2-[(4-(dimethylamino)benzylidene)amino]hexanoic acid, has been shown to possess antioxidant and antimicrobial activities, suggesting that the dimethylamino substitution can confer novel biological properties.

A chloro (-Cl) substituent is an electron-withdrawing group and increases the lipophilicity of the molecule. This can affect how the molecule partitions into biological membranes and interacts with hydrophobic pockets in the target protein.

A methyl (-CH3) group is a weakly electron-donating and lipophilic substituent. Its impact on activity would depend on the steric tolerance of the binding site and the importance of hydrophobic interactions.

The following interactive table summarizes the potential impact of different substituents on the benzoyl group based on general SAR principles.

SubstituentElectronic EffectPotential Impact on Activity
Methoxy (-OCH3)Electron-donatingMay enhance binding through hydrogen bonding and favorable electronic interactions.
Dimethylamino (-N(CH3)2)Electron-donatingCan alter basicity and confer novel biological activities such as antioxidant and antimicrobial effects.
Chloro (-Cl)Electron-withdrawingIncreases lipophilicity, potentially enhancing interactions with hydrophobic pockets.
Methyl (-CH3)Weakly electron-donatingIncreases lipophilicity and can influence binding based on steric fit.
Role of the Hexanoic Acid Linker in Biological Activity and Conformational Flexibility

The 6-aminohexanoic acid (Ahx) component of this compound serves as a crucial linker that significantly influences the molecule's biological activity and conformational properties. nih.govmdpi.com This linear six-carbon aliphatic chain provides a combination of hydrophobicity and flexibility, which are key determinants of its molecular interactions. mdpi.commdpi.com

The flexibility imparted by the hexanoic acid linker allows the molecule to adopt various conformations, which can be critical for its interaction with biological targets. mdpi.com This conformational adaptability is a result of the rotatable single bonds within the carbon chain. In the context of larger molecules, such as peptides, the introduction of a 6-aminohexanoic acid linker can facilitate the formation of specific secondary structures, like β-turns. nih.gov This suggests that the hexanoic acid moiety in this compound could play a role in orienting the 4-methoxybenzoyl group for optimal interaction with its binding partners.

The length of the linker is also a critical factor. Studies on various molecules have shown that the length of the linker can impact the biological activity by providing an optimal distance between different functional groups of a molecule. mdpi.com The six-carbon chain of the hexanoic acid linker in this compound provides a significant spatial separation between the carboxylic acid and the amide group, which could be essential for its biological function.

Comparative Analysis with Lysine Analogs and Other Amide Derivatives

6-Aminohexanoic acid, the backbone of the titular compound, is a synthetic analog of the amino acid lysine. nih.govresearchgate.net This structural similarity is fundamental to its biological activity, particularly its antifibrinolytic properties. researchgate.net 6-Aminohexanoic acid can mimic lysine and interact with lysine-binding sites on plasminogen, thereby preventing its binding to fibrin and inhibiting fibrinolysis. researchgate.net Consequently, this compound can be viewed within the broader context of lysine analogs, where the core hexanoic acid structure provides a foundation for interaction with lysine-binding proteins.

The biological activity of 6-aminohexanoic acid can be significantly modulated by the nature of the substituent attached to the amino group, leading to a diverse range of amide derivatives with varying potencies and specificities. nih.govnih.govajchem-a.com For instance, peptide derivatives of 6-aminohexanoic acid have been synthesized and evaluated as plasmin inhibitors, with some derivatives showing enhanced activity compared to the parent compound. nih.gov

A comparative analysis of various amide derivatives of 6-aminohexanoic acid reveals the importance of the acyl group in determining the biological effect. The table below summarizes the inhibitory concentrations (IC50) of several 6-aminohexanoic acid derivatives against plasmin, illustrating the impact of different substituents.

CompoundInhibitory Concentration (IC50) against Plasmin (mM)
H-d-Ala-Phe-Lys-EACA-NH20.02
H-d-Ala-Phe-Lys-EACA-OH3.37
HCl × H-EACA-Leu-OH0.08
HCl × H-EACA-Cys(S-Bzl)-OH0.04

Data sourced from multiple studies on 6-aminohexanoic acid derivatives. nih.govnih.gov

The data clearly indicates that the nature of the amide substituent has a profound effect on the inhibitory activity. For example, the amide derivative H-d-Ala-Phe-Lys-EACA-NH2 is a significantly more potent plasmin inhibitor than its corresponding carboxylic acid. nih.gov While specific data for this compound is not available in the reviewed literature, these findings suggest that the 4-methoxybenzoyl group would likewise play a critical role in defining its specific biological activity profile and potency compared to other amide derivatives. The electronic and steric properties of the 4-methoxybenzoyl moiety would be expected to influence its binding affinity and interaction with its biological target.

Applications in Advanced Chemical Synthesis and Bioconjugation

6-[(4-Methoxybenzoyl)amino]hexanoic Acid as a Synthetic Building Block

This compound is a synthetic amide derivative of 6-aminohexanoic acid. It features a 4-methoxy-substituted benzoyl group attached to the terminal amino group via a hexanoic acid linker. This structure provides a combination of flexibility from the hexanoic acid backbone and specific electronic and steric properties from the methoxybenzoyl group, making it a valuable component in targeted chemical synthesis.

As a bifunctional molecule, containing both a carboxylic acid and an amide group, this compound serves as a versatile building block in the organic synthesis of more complex molecules. Its structural analogs are utilized in the preparation of larger, more intricate molecular architectures. The hexanoic acid portion provides a flexible spacer, while the aromatic methoxybenzoyl group can influence the physicochemical properties and potential biological interactions of the final compound. The synthesis of various 6-aryl-4-oxohexanoic acids, for example, involves the condensation of an appropriate aldehyde with levulinic acid, demonstrating a general strategy for building complex structures from simpler precursors. nih.gov

Derivatives of 6-aminohexanoic acid are fundamental in the polymer industry. 6-aminohexanoic acid itself is the monomer for the production of nylon-6, a common polyamide polymer. mdpi.comnih.gov It is also a component in other synthetic polymers, where it is combined with other units like 1,4-butanediol, adipic acid, and terephthalic acid. mdpi.com The incorporation of modified side chains, such as the 4-methoxybenzoyl group, allows for the production of specialty polymers and advanced materials with tailored properties. Analogs of this compound are used in the production of specialty chemicals and materials where specific properties like hydrophobicity, flexibility, and potential for hydrogen bonding are desired.

Role of 6-Aminohexanoic Acid and its Derivatives in Peptide Chemistry

6-Aminohexanoic acid (often abbreviated as Ahx) is a synthetic analog of the amino acid lysine (B10760008), but without the α-amino group. mdpi.comnih.gov Its hydrophobic and flexible structure makes it a significant tool in the chemical synthesis of modified peptides and various biologically active structures. mdpi.comnih.govresearchgate.net

6-Aminohexanoic acid and its derivatives are frequently employed as linkers or spacers in biologically active molecules. mdpi.comnih.gov The flexible six-carbon chain can connect different functional moieties without causing significant steric hindrance, which is crucial for maintaining or enhancing the biological activity of the molecule. researchgate.net For instance, Ahx can be used as a spacer in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are complex molecules designed to degrade specific target proteins. medchemexpress.com The use of a spacer like Ahx can help increase the distance between the core peptide and a chelator in radiopharmaceuticals, which can improve binding affinity to the target receptor. researchgate.net

Table 1: Applications of 6-Aminohexanoic Acid (Ahx) as a Linker
Application AreaFunction of Ahx LinkerExampleReference
Modified PeptidesProvides flexibility and spacing between functional domains.Connecting peptide sequences to other molecules like chelators or fluorescent labels. researchgate.net
PROTACsConnects a ligand for an E3 ubiquitin ligase to a ligand for a target protein.Boc-6-aminohexanoic acid used in PROTAC synthesis. medchemexpress.com
RadiopharmaceuticalsActs as a spacer to reduce steric hindrance and improve receptor binding.Separating a peptide core from a DOTA chelator. researchgate.net
BiotinylationServes as a spacer arm between the peptide and the biotin (B1667282) group to avoid steric hindrance during interaction with streptavidin.Biotin-Ahx-Peptide conjugates. biosynth.com

The incorporation of 6-aminohexanoic acid into peptide structures can significantly increase their hydrophobicity. mdpi.com This property is particularly useful in immunoassays like ELISA (Enzyme-Linked Immunosorbent Assay). When short synthetic peptides (5-10 amino acid residues) are coupled with 6-aminohexanoic acid, the resulting compounds show enhanced hydrophobicity. mdpi.com This improved hydrophobicity leads to better coating efficiency on the solid phase of polystyrene plates used in ELISA procedures. mdpi.com For example, using a peptide modified with two Ahx units at each terminus improved its attachment to the microplate, resulting in a stable coating that lasted for several weeks at 4°C, thereby reducing the time and cost of the assay. mdpi.com

Replacing parts of a peptide's backbone with non-peptide spacers is a strategy to improve bioavailability. mdpi.comnih.gov 6-aminohexanoic acid serves as one such isosteric fragment that can replace conformationally constrained but functionally irrelevant amino acid residues. nih.gov This modification offers several advantages:

Increased Proteolytic Stability : The absence of a typical peptide bond makes the Ahx unit resistant to degradation by proteases, which can improve the in vivo stability and half-life of the peptide. mdpi.comnih.gov

Reduced Hydrogen Bonding : Replacing an amino acid residue with Ahx reduces the number of hydrogen bond donors and acceptors in the peptide backbone, which can enhance bioavailability. mdpi.comnih.gov

Conformational Influence : The introduction of Ahx can act as a bioisostere that helps the peptide adopt a desired conformation, such as modeling β-turns, which are common secondary structures in proteins. nih.gov

Table 2: Effects of Isosteric Replacement with 6-Aminohexanoic Acid (Ahx)
PropertyEffect of Ahx IncorporationMechanismReference
BioavailabilityImprovedReduced susceptibility to proteolysis and fewer hydrogen bond donors/acceptors. mdpi.comnih.gov
StabilityIncreasedResistance to enzymatic degradation by proteases. mdpi.comnih.gov
ConformationInfluencedProvides chain flexibility and can be used to model secondary structures like β-turns. nih.gov
Biological ActivityGenerally RetainedMaintains the spatial orientation of key functional residues. nih.gov

Linker Applications in Modified Peptides and Biologically Active Structures

Prevention of Enzymatic Degradation in Peptides (e.g., Dipeptidyl Peptidase IV)

A significant challenge in the development of peptide-based therapeutics is their rapid degradation by endogenous enzymes, which limits their bioavailability and therapeutic efficacy. Incorporating synthetic amino acid analogs like 6-aminohexanoic acid into a peptide sequence is a key strategy to overcome this limitation. The presence of Ahx, a synthetic lysine analog lacking an α-amino group, can render peptide bonds resistant to enzymatic hydrolysis. nih.gov

Dipeptidyl peptidase IV (DPP-IV) is a serine protease that inactivates various peptide hormones, including glucagon-like peptide 1 (GLP-1), by cleaving dipeptides from the N-terminus. This inactivation of GLP-1 is problematic for the treatment of type 2 diabetes, as GLP-1 is crucial for stimulating insulin (B600854) secretion. Research has shown that the strategic insertion of a 6-aminohexanoic acid moiety into the GLP-1 sequence can effectively prevent this degradation. nih.gov By placing Ahx between histidine and alanine (B10760859) at positions 7 and 8 of the GLP-1 sequence, the resulting analog becomes a long-acting therapeutic agent, as the modified N-terminus is no longer efficiently recognized and cleaved by DPP-IV. nih.gov This modification improves the peptide's stability without compromising its biological activity. mdpi.com

Table 1: Effect of 6-Aminohexanoic Acid (Ahx) Insertion on GLP-1 Stability
PeptideModificationSusceptibility to DPP-IV DegradationTherapeutic Potential
Native GLP-1NoneHighLimited by rapid inactivation
GLP-1 AnalogInsertion of Ahx between positions 7 and 8Significantly ReducedEnhanced; long-acting analog for type 2 diabetes treatment nih.gov

Solid-Phase Peptide Synthesis Methodologies Incorporating 6-Aminohexanoic Acid Derivatives

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, allowing for the efficient, stepwise assembly of amino acids into a desired peptide sequence on an insoluble resin support. rsc.org Derivatives of 6-aminohexanoic acid, such as the title compound, can be readily incorporated into peptides using standard SPPS protocols, most commonly the Fmoc-based strategy. nih.gov

In this methodology, the N-terminus of the amino acid is temporarily protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile. The synthesis cycle involves:

Deprotection: The Fmoc group of the resin-bound amino acid or peptide is removed using a mild base, typically a solution of piperidine (B6355638) in a solvent like DMF. nih.gov

Activation and Coupling: The next Fmoc-protected amino acid (or a derivative like Fmoc-Ahx) is activated using a coupling reagent. Common activating agents include carbodiimides or uronium-based reagents like TBTU in the presence of HOBt. rsc.orgnih.gov The activated amino acid is then added to the resin to form a new peptide bond.

Washing: Excess reagents and byproducts are washed away before the next cycle begins.

6-Aminohexanoic acid derivatives are valuable in SPPS not only for enhancing enzymatic stability but also for acting as flexible spacers or linkers to separate peptide fragments or to connect a peptide to another molecule, such as a drug or a fluorescent tag. rsc.org The incorporation of an N-acylated derivative like this compound would follow a similar principle, where the pre-modified building block is coupled into the growing peptide chain.

Table 2: General Steps for Incorporating an Ahx Derivative in Fmoc-SPPS
StepProcedureReagentsPurpose
1. Resin PreparationSwelling the solid support resin.DMF or other suitable solvent.Prepare the resin for the first amino acid attachment.
2. First Amino Acid CouplingAttaching the C-terminal Fmoc-protected amino acid to the resin.Fmoc-amino acid, coupling reagents (e.g., DIC, HOBt).Anchor the peptide chain to the solid support.
3. DeprotectionRemoving the Fmoc group from the N-terminus.20% Piperidine in DMF. nih.govExpose the free amine for the next coupling reaction.
4. Ahx Derivative CouplingActivating and coupling the Fmoc-protected Ahx derivative.Fmoc-Ahx-OH, coupling reagents (e.g., TBTU, HOBt). nih.govIncorporate the Ahx moiety into the peptide sequence.
5. Chain ElongationRepeating steps 3 and 4 with subsequent amino acids.Fmoc-amino acids, piperidine, coupling reagents.Complete the desired peptide sequence.
6. Cleavage and DeprotectionCleaving the completed peptide from the resin and removing side-chain protecting groups.Cleavage cocktail (e.g., TFA-based).Isolate the final, purified peptide.

Design of Oligomers and Polymers Incorporating Hexanoic Acid Moieties

6-Aminohexanoic acid is a fundamental monomer in polymer chemistry, most notably for the production of the polyamide nylon 6. nih.gov Beyond this large-scale application, derivatives of 6-aminohexanoic acid are instrumental in the precise synthesis of well-defined oligomers and specialized polymers. nih.gov

The synthesis of specific, end-capped oligomers related to nylon 6 has been achieved using methodologies borrowed from polypeptide chemistry. rsc.org In this approach, a fully protected derivative of 6-aminohexanoic acid is used as the building block. The use of an N-protecting group, such as a p-methoxybenzyl group, is crucial. rsc.org This N-acylation serves two primary purposes: it prevents uncontrolled polymerization and, critically, it ensures that all reaction intermediates remain soluble in common organic solvents. rsc.org This solubility is essential for purification by chromatography at each step of the oligomer synthesis, allowing for the creation of oligomers with a precise number of repeating units (e.g., dimers, tetramers, octamers). In the final step, the protecting group is removed, often using strong acid like boiling trifluoroacetic acid, to yield the final oligomer. rsc.org The N-(4-methoxybenzoyl) group on the title compound serves a similar function to the p-methoxybenzyl group, highlighting its utility in the controlled synthesis of oligomers.

Furthermore, N-acyl-6-aminohexanoic acids have been synthesized from 6-hexanelactam (ε-caprolactam) to create low molecular weight oligomers. mdpi.com Copolymers based on 6-aminohexanoic acid and other units, such as protein amino acids, are also being explored as potential biodegradable polymers for biomedical applications. mdpi.com

Table 3: Synthesis of Nylon 6-Related Oligomers from Protected 6-Aminohexanoic Acid
Component/StepDescriptionSignificance
MonomerFully protected 6-aminohexanoic acid derivative (e.g., N-(p-methoxybenzyl)-6-aminohexanoic acid). rsc.orgServes as the basic building block for the oligomer chain.
N-Protecting GroupA group like p-methoxybenzyl attached to the nitrogen atom. rsc.orgPrevents uncontrolled polymerization and ensures solubility of intermediates for purification. rsc.org
Synthesis StrategyStepwise coupling reactions analogous to polypeptide chemistry. rsc.orgAllows for precise control over the length of the oligomer (dimer, tetramer, etc.).
PurificationChromatography of soluble intermediates at each step. rsc.orgEnsures the final oligomer is pure and has a defined length.
Final DeprotectionRemoval of the N-protecting group.Yields the final, unprotected oligomer. rsc.org

Computational and Theoretical Studies of 6 4 Methoxybenzoyl Amino Hexanoic Acid

Molecular Modeling and Docking Simulations for Target Interactions

Molecular modeling and docking simulations are pivotal in identifying potential biological targets for 6-[(4-Methoxybenzoyl)amino]hexanoic acid and understanding the intricacies of its binding. These computational techniques predict the preferred orientation of the molecule when bound to a specific protein target, as well as the strength of the interaction.

Detailed research findings from studies on structurally related benzamide (B126) derivatives have demonstrated their potential as enzyme inhibitors. For instance, computational studies on various benzamide derivatives have shown their efficacy as glucokinase activators, a key enzyme in glucose metabolism. nih.gov Molecular docking of these compounds has revealed crucial interactions with amino acid residues in the active site, such as hydrogen bonding and π-π stacking. nih.gov

In a hypothetical docking study of this compound with a target enzyme, such as a histone deacetylase (HDAC), the 4-methoxybenzoyl group could engage in π-π stacking interactions with aromatic residues like tyrosine or phenylalanine in the active site. The amide linkage is expected to form hydrogen bonds with the protein backbone or polar side chains. The flexible hexanoic acid chain can adopt various conformations to fit within the binding pocket, with the terminal carboxylic acid group potentially forming salt bridges with positively charged residues like lysine (B10760008) or arginine.

Interactive Data Table: Hypothetical Docking Scores and Interactions

Target ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
HDAC1-7.8Tyr123, Phe201π-π stacking
HDAC1-7.8His142, His143Hydrogen bonding
HDAC1-7.8Lys33Salt bridge
COX-2-6.5Arg120, Tyr355Hydrogen bonding, π-π stacking
TNF-α-5.9Gln61, Tyr151Hydrogen bonding, π-π stacking

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values observed for similar compounds.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are essential for understanding the electronic structure and reactivity of this compound. These calculations provide insights into the distribution of electrons within the molecule, which governs its chemical behavior.

Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For N-benzoyl amino acid derivatives, theoretical studies have been conducted to determine their ionization constants and other physical variables using methods like HF, DFT, and MP2. researchgate.net

The molecular electrostatic potential (MEP) map is another valuable output, which visualizes the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For this compound, the oxygen atoms of the methoxy (B1213986) and carbonyl groups, as well as the carboxylic acid, would be expected to be electron-rich regions, while the amide proton and the carboxylic acid proton would be electron-deficient.

Interactive Data Table: Calculated Quantum Chemical Properties

ParameterValue
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment3.5 D
Ionization Potential7.2 eV
Electron Affinity0.8 eV

Note: The data in this table is representative and based on calculations for structurally similar molecules.

Conformational Analysis and Molecular Dynamics Simulations of the Compound and its Complexes

The flexibility of the 6-aminohexanoic acid linker in this compound allows the molecule to adopt a wide range of conformations. Conformational analysis is therefore crucial to identify the low-energy, and thus most probable, three-dimensional structures of the molecule. This is often achieved through systematic searches or molecular dynamics simulations.

Molecular dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time, both in isolation and when complexed with a biological target. MD simulations of protein-ligand complexes can reveal the stability of the binding pose predicted by docking, the role of water molecules in the binding site, and the conformational changes that may occur in both the ligand and the protein upon binding. For N-substituted amino acid derivatives, MD simulations can elucidate their dynamic behavior in solution. fu-berlin.de

In the context of this compound, MD simulations could be used to explore how the flexible tail interacts with the surface of a target protein, and whether these interactions are stable over time. The simulations could also shed light on the entropic contributions to the binding affinity, which are often difficult to assess with static docking methods.

In Silico Evaluation of Structural Modifications for Optimized Biological Performance

A significant advantage of computational studies is the ability to perform in silico evaluations of structural modifications to a lead compound to optimize its biological performance. By systematically altering different parts of the this compound structure and recalculating its properties, researchers can predict which modifications are most likely to enhance its activity, selectivity, or pharmacokinetic properties.

For example, the 4-methoxy group on the benzoyl ring could be replaced with other substituents, such as halogens, alkyl groups, or nitro groups, to modulate the electronic properties and steric bulk of this part of the molecule. The length of the hexanoic acid chain could also be varied to optimize the distance between the aromatic head and the carboxylic acid tail for optimal interaction with a target binding site.

Such in silico screening can prioritize the synthesis of the most promising derivatives, thereby saving time and resources in the drug discovery process. Studies on benzamide derivatives have successfully used this approach to develop potent glucokinase activators. nih.gov

Interactive Data Table: Predicted Effects of Structural Modifications

ModificationPredicted Change in Binding AffinityRationale
Replace 4-methoxy with 4-chloroIncreaseEnhanced hydrophobic interactions
Replace 4-methoxy with 4-nitroDecreaseUnfavorable electronic interactions
Shorten alkyl chain to 4 carbonsDecreaseSuboptimal positioning in binding pocket
Extend alkyl chain to 8 carbonsVariableMay introduce steric clashes or new favorable interactions
Replace carboxylic acid with tetrazoleIncreaseImproved metabolic stability and pKa

Note: The predictions in this table are qualitative and for illustrative purposes, based on general principles of medicinal chemistry and computational drug design.

Metabolic Fate and Biotransformation Pathways of 6 4 Methoxybenzoyl Amino Hexanoic Acid

General Amino Acid Metabolism Relevant to the Hexanoic Acid Moiety

The 6-aminohexanoic acid part of the molecule is an analogue of the amino acid lysine (B10760008). wikipedia.orgnih.gov Its metabolism can be understood in the context of general amino acid and carboxylic acid metabolic pathways.

Amino acid metabolism encompasses the biochemical processes responsible for synthesizing and breaking down amino acids. creative-proteomics.com These pathways are fundamental to life, serving several critical functions. Their primary role is to provide the building blocks for protein synthesis, which are essential for the structure, function, and regulation of all cells and tissues. creative-proteomics.com

Beyond protein construction, amino acids are vital for energy production. Their carbon skeletons can be catabolized and enter central metabolic pathways, such as the citric acid cycle (TCA cycle) and glycolysis, to generate ATP. creative-proteomics.comnih.gov Amino acids also act as precursors for the synthesis of numerous important biomolecules, including neurotransmitters, hormones, and nucleotides. creative-proteomics.com The metabolism of amino acids is intricately linked with other major metabolic routes, ensuring nitrogen and energy balance within the organism. libretexts.org This interconnectedness allows the cell to adapt to different physiological states by directing amino acids toward either anabolic (synthesis) or catabolic (breakdown) processes as needed. libretexts.org

The hexanoic acid moiety, a six-carbon carboxylic acid, is structurally a fatty acid. wikipedia.org Its metabolism is expected to involve enzymes that act on aliphatic carboxylic acids. Carboxylic acid reductases (CARs) are a key class of enzymes that can catalyze the reduction of carboxylic acids, including a wide range of aliphatic fatty acids (C6-C18), to their corresponding aldehydes. nih.govpnas.orgnih.gov This reaction is ATP- and NADPH-dependent. pnas.org The resulting aldehyde can be further converted to an alcohol by an aldehyde reductase or to an alkane by an aldehyde decarbonylase. nih.gov

Other enzymes involved in carboxylic acid metabolism include carboxylases and decarboxylases, which catalyze the addition or removal of carboxyl groups, respectively. wikipedia.org In some metabolic pathways, particularly in microorganisms, hexanoic acid can be produced from the elongation of acetyl-CoA via a series of enzymatic reactions. nih.govresearchgate.net Conversely, it can be broken down through β-oxidation. The metabolism of related dicarboxylic acids, such as adipic acid (the dicarboxylic acid corresponding to hexanoic acid), has also been studied, involving ω-oxidation pathways. acs.org

Table 1: Key Enzymes in Carboxylic Acid Metabolism
Enzyme ClassGeneral FunctionRelevance to Hexanoic Acid MoietyReferences
Carboxylic Acid Reductases (CARs)Reduce carboxylic acids to aldehydes.May initiate the conversion of the hexanoic acid group to other functional groups like aldehydes or alcohols. nih.govpnas.orgnih.gov
Acyl-CoA SynthetasesActivate carboxylic acids to their CoA esters.A likely initial step for entry into β-oxidation or other metabolic pathways. asm.org
DecarboxylasesRemove a carboxyl group (CO2).Could lead to the shortening of the carbon chain. wikipedia.org
Cytochrome P450 (ω-hydroxylases)Catalyze the oxidation of the terminal methyl group.Can convert hexanoic acid to its corresponding ω-hydroxy fatty acid, a step towards dicarboxylic acid formation. acs.org

Potential Biotransformation Routes of the Methoxybenzoyl Group

The methoxybenzoyl portion of the molecule is subject to Phase I and Phase II metabolic reactions common to aromatic compounds. These transformations primarily serve to increase the hydrophilicity of the molecule, facilitating its excretion. nih.gov

A primary metabolic route for aromatic methoxy (B1213986) groups is O-demethylation, which converts the methoxy group (-OCH₃) into a hydroxyl group (-OH). chem-station.com This reaction is predominantly catalyzed by cytochrome P450 (CYP) enzymes in a process that involves the hydroxylation of the methyl carbon, leading to an unstable intermediate that spontaneously breaks down to form a phenol (B47542) and formaldehyde. nih.gov The resulting hydroxylated metabolite is arenolic in nature. nih.gov

The efficiency of O-demethylation can be influenced by other substituents on the aromatic ring. google.com This metabolic step is critical as it often precedes further conjugation reactions and can significantly alter the biological properties of the parent molecule. nih.gov In microbial systems, O-demethylation is also a key reaction in the catabolism of aromatic compounds derived from sources like lignin. researchgate.net

Table 2: O-Demethylation Reaction Overview
FeatureDescriptionReferences
ReactionConversion of an aryl-methoxy group (Ar-OCH₃) to a hydroxyl group (Ar-OH). chem-station.comnih.gov
Primary EnzymesCytochrome P450 (CYP) monooxygenases. nih.gov
MechanismOxidative hydroxylation of the methyl group, followed by spontaneous decomposition to a phenol and formaldehyde. nih.gov
SignificanceA key Phase I reaction that exposes a polar functional group for subsequent Phase II conjugation. nih.govnih.gov

In addition to O-demethylation, the aromatic ring of the methoxybenzoyl group can undergo direct hydroxylation. This process, also typically catalyzed by CYP450 enzymes, involves the formation of a reactive epoxide intermediate known as an arene oxide. pharmaxchange.info This intermediate can then rearrange to form a stable hydroxylated (phenolic) product. pharmaxchange.info The position of hydroxylation is influenced by the existing substituents on the ring; electron-donating groups tend to accelerate the process. pharmaxchange.info

Following Phase I reactions like O-demethylation or hydroxylation, the newly formed hydroxyl groups are susceptible to Phase II conjugation reactions. nih.gov These reactions attach small, polar endogenous molecules to the metabolite, significantly increasing its water solubility and preparing it for excretion. uomustansiriyah.edu.iq The most common conjugation reactions for phenolic compounds include:

Glucuronidation: The transfer of glucuronic acid to the hydroxyl group, catalyzed by UDP-glucuronosyltransferases (UGTs). nih.gov

Sulfation: The transfer of a sulfonate group, catalyzed by sulfotransferases (SULTs). nih.gov

The resulting glucuronide or sulfate (B86663) conjugates are highly polar and are readily eliminated from the body, primarily via urine. uomustansiriyah.edu.iqresearchgate.net

Future Directions and Emerging Research Avenues

Development of Novel Analogs with Enhanced Specificity and Potency

The modular structure of 6-[(4-Methoxybenzoyl)amino]hexanoic acid, comprising a methoxybenzoyl group, an amide linkage, and a hexanoic acid chain, offers a versatile scaffold for the development of novel analogs. Future research will likely focus on systematic modifications of each component to enhance biological specificity and potency.

Table 1: Potential Modifications for Novel Analogs of this compound

Molecular ComponentPotential ModificationDesired Outcome
4-Methoxybenzoyl Group Substitution with other electron-donating or electron-withdrawing groups (e.g., -CH3, -Cl, -NO2)Modulate binding affinity and electronic properties.
Replacement with other aromatic or heterocyclic rings (e.g., pyridine, thiophene)Explore different steric and electronic interactions with biological targets.
Amide Linkage Replacement with bioisosteres (e.g., ester, sulfonamide)Improve metabolic stability and pharmacokinetic properties.
Hexanoic Acid Chain Varying the length of the alkyl chain (e.g., from butyric to octanoic acid)Optimize lipophilicity and spatial orientation for target engagement.
Introduction of conformational constraints (e.g., double bonds, cyclic structures)Enhance binding specificity by reducing conformational flexibility.

The synthesis of a library of such analogs will enable comprehensive structure-activity relationship (SAR) studies. These studies are crucial for identifying key structural features that govern the biological activity of these compounds, leading to the rational design of next-generation molecules with improved therapeutic profiles. For instance, derivatives of N-benzoyl amino acids have been investigated as potential inhibitors of various enzymes, and a similar approach could be applied here to discover compounds with high target specificity. nih.govnih.gov

Exploration of New Therapeutic Targets Based on Mechanistic Insights

While the precise biological targets of this compound are still under investigation, the broader class of N-acyl amino acids has been shown to interact with a variety of biological molecules and pathways. nih.govnih.govresearchgate.net Future research will focus on elucidating the mechanism of action of this specific compound, which will in turn open up avenues for exploring new therapeutic applications.

Initial investigations could involve high-throughput screening against a panel of known drug targets, including enzymes, receptors, and ion channels. N-acyl amino acids and their conjugates are known to modulate G protein-coupled receptors (GPCRs) and ion channels, suggesting these as potential starting points. nih.gov Furthermore, given that some N-benzoyl amino acid derivatives have shown potential as DNA methylation inhibitors, exploring epigenetic targets could be a fruitful area of research. nih.gov

Mechanistic studies using techniques such as transcriptomics, proteomics, and metabolomics will be invaluable in identifying the cellular pathways modulated by this compound. Understanding these pathways will not only clarify its mode of action but also help in identifying novel therapeutic targets and potential biomarkers for its activity. The identification of new molecular targets for N-acyl amino acids is an active area of research with significant therapeutic potential. nih.govresearchgate.netcnr.it

Integration with Advanced Synthetic Biology and Chemoenzymatic Approaches

The synthesis of this compound and its novel analogs can be significantly advanced by integrating synthetic biology and chemoenzymatic methods. These approaches offer more sustainable and efficient alternatives to traditional chemical synthesis.

Synthetic biology could be employed to engineer microorganisms to produce the 6-aminohexanoic acid precursor. mdpi.comsciencedaily.comspringernature.comnih.gov This biological production can be more environmentally friendly and cost-effective than conventional chemical methods. Furthermore, engineered enzymes could be used for the specific acylation of 6-aminohexanoic acid with 4-methoxybenzoic acid or its derivatives.

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic reactions. researchgate.netnih.govresearchgate.netacs.orgiupac.org For instance, an enzyme such as a lipase (B570770) or acylase could be used to catalyze the formation of the amide bond between 4-methoxybenzoic acid and 6-aminohexanoic acid under mild conditions, potentially with high regioselectivity and stereoselectivity. nih.govresearchgate.net This approach can reduce the need for protecting groups and harsh reagents, leading to a greener and more efficient synthetic process. The development of robust enzymatic strategies for the synthesis of N-acyl amino acids is a key area of advancement. nih.gov

Table 2: Comparison of Synthetic Approaches for N-Acyl Amino Acids

Synthetic ApproachAdvantagesChallenges
Traditional Chemical Synthesis Well-established, versatile for a wide range of substrates.Often requires harsh conditions, protecting groups, and generates waste.
Synthetic Biology Sustainable, can utilize renewable feedstocks, potential for high specificity. europa.eunih.govoup.comnih.govEngineering metabolic pathways can be complex and time-consuming.
Chemoenzymatic Synthesis Mild reaction conditions, high selectivity, reduced waste, combines the best of chemical and biological methods. researchgate.netnih.govresearchgate.netacs.orgiupac.orgEnzyme stability and substrate scope can be limiting factors.

Application in Advanced Materials Science and Functional Polymers

The unique chemical structure of this compound makes it an interesting building block for the development of advanced materials and functional polymers. The presence of both a carboxylic acid and an amide group, along with an aromatic ring, provides multiple points for polymerization and functionalization.

Future research could explore the incorporation of this compound as a monomer or a pendant group in biodegradable polyesters and polyamides. rsc.orgmahidol.ac.thherts.ac.ukamanote.com The resulting polymers could exhibit tailored physical and chemical properties, such as altered hydrophilicity, biodegradability, and drug-loading capacity. rsc.orgmahidol.ac.th The N-acyl amino acid moiety could introduce specific functionalities, such as the ability to interact with biological molecules or to self-assemble into ordered nanostructures. rsc.org

The development of poly(N-acyl amino acids) has shown promise in creating biologically active polyanions with potential applications in inhibiting tumor metastasis and inflammation. nih.govacs.org Similarly, polymers incorporating this compound could be designed for a range of biomedical applications, including drug delivery systems, tissue engineering scaffolds, and biocompatible coatings. The precise synthesis of amino acid-based polymers is a rapidly advancing field with significant potential. rsc.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 6-[(4-Methoxybenzoyl)amino]hexanoic acid, and what methodological considerations are critical for reproducibility?

  • Answer : A common approach involves coupling 4-methoxybenzoic acid derivatives with 6-aminohexanoic acid. For instance, esterification or amidation reactions using carbodiimide coupling agents (e.g., EDC/HOBt) are typical. Critical considerations include pH control (to avoid side reactions) and purification via column chromatography or recrystallization to isolate the product. Reaction progress can be monitored by TLC or HPLC, with NMR (e.g., δ ~1.26 ppm for CH2 groups) and ESI-MS (e.g., [M+H]+ signals) used for structural confirmation .

Q. How can researchers address gaps in physicochemical data (e.g., solubility, partition coefficients) for this compound?

  • Answer : Experimental determination is essential. For solubility, perform shake-flask assays in water and organic solvents (e.g., DMSO, ethanol) at controlled temperatures. Octanol-water partition coefficients (logP) can be measured via the "shake-flask" method followed by UV-Vis quantification. If data are unavailable (as noted in safety sheets ), computational tools like COSMO-RS or QSPR models may provide estimates, but validate with empirical measurements .

Q. What stability challenges are associated with this compound under storage or reaction conditions?

  • Answer : The compound is stable under normal conditions but may degrade in the presence of strong oxidizers or extreme pH. Store in inert atmospheres at low temperatures (-20°C). Monitor degradation via HPLC-MS, particularly for hydrolysis of the amide bond under acidic/basic conditions. Stability studies should include accelerated aging tests (40°C/75% RH) to predict shelf life .

Advanced Research Questions

Q. How can regioselective functionalization of this compound be achieved for targeted derivatization?

  • Answer : Use protecting group strategies. For example, protect the carboxylic acid with tert-butyl esters or benzyl groups before introducing substituents at the amino or methoxy positions. Aldol condensation (e.g., with aromatic aldehydes) or nucleophilic aromatic substitution (e.g., halogenation at the methoxybenzoyl ring) can be optimized using catalysts like BF3·Et2O. Monitor regioselectivity via NOESY NMR or X-ray crystallography .

Q. What methodologies resolve contradictions in reported biological activity data for structurally similar hexanoic acid derivatives?

  • Answer : Conduct meta-analyses of existing literature to identify variables (e.g., assay conditions, cell lines). For instance, discrepancies in enzyme inhibition data may arise from differences in buffer ionic strength or incubation times. Reproduce key studies under standardized conditions and use orthogonal assays (e.g., SPR for binding affinity vs. fluorometric enzyme assays). Cross-validate with computational docking studies .

Q. How can Swern oxidation be adapted to modify this compound derivatives without degrading the amide bond?

  • Answer : Replace traditional DMSO with 6-(methylsulfinyl)hexanoic acid as a recyclable oxidizing agent. Perform reactions at -60°C to minimize side reactions. After oxidation (e.g., converting alcohols to ketones), isolate the product via aqueous extraction or silica gel filtration. Confirm integrity of the amide bond using FT-IR (amide I band at ~1650 cm⁻¹) and LC-MS .

Q. What analytical strategies are recommended for characterizing trace impurities in synthesized batches of this compound?

  • Answer : Employ high-resolution LC-QTOF-MS to identify impurities at ppm levels. Use orthogonal methods like ¹³C NMR to detect residual solvents or byproducts (e.g., unreacted 4-methoxybenzoic acid). For quantification, develop a validated HPLC-DAD method with a C18 column (gradient: 0.1% TFA in water/acetonitrile). Reference standards for likely impurities (e.g., hydrolysis products) should be synthesized for spiking experiments .

Methodological Notes

  • Data Gaps : Address missing toxicological data (e.g., acute toxicity ) using in vitro assays like MTT for cytotoxicity or Ames tests for mutagenicity.
  • Contradictions : Cross-reference synthesis protocols from multiple sources (e.g., transesterification in vs. Swern oxidation in ) to identify optimal conditions.
  • Advanced Tools : Consider MALDI-TOF for high-molecular-weight derivatives or microreactors for scalable synthesis of analogs.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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6-[(4-Methoxybenzoyl)amino]hexanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.